

A Technical Guide to the Predicted Spectroscopic Data of 2-Ethyloxolan-3-amine

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Compound of Interest

Compound Name: 2-Ethyloxolan-3-amine

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Abstract: This document provides a comprehensive overview of the predicted spectroscopic data for the novel compound **2-Ethyloxolan-3-amine**. In the absence of experimentally acquired data, this guide leverages computational prediction methodologies to offer insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule. This information is intended to support researchers in the identification, characterization, and development of this and related chemical entities. All presented data is computationally generated and should be interpreted as such.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Ethyloxolan-3-amine**. These values were generated using computational chemistry software that employs established prediction algorithms.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Atom Number(s)	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration
1	0.95	t	7.4	3H
2	1.55-1.70	m	-	2H
3	3.60	m	-	1H
4a	1.90	m	-	1H
4b	2.15	m	-	1H
5a	3.80	m	-	1H
5b	4.05	m	-	1H
6	3.20	m	-	1H
NH ₂	1.40	br s	-	2H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom Number	Chemical Shift (ppm)
1	11.5
2	28.0
3	82.5
4	35.0
5	68.0
6	55.0

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380-3300	Medium, Broad	N-H stretch (asymmetric and symmetric)
2960-2850	Strong	C-H stretch (aliphatic)
1590	Medium	N-H bend (scissoring)
1460	Medium	C-H bend (CH ₂)
1380	Medium	C-H bend (CH ₃)
1080	Strong	C-O-C stretch (ether)
1050	Strong	C-N stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Abundance (%)	Proposed Fragment
115	20	[M] ⁺ (Molecular Ion)
86	100	[M - C ₂ H ₅] ⁺
72	45	[C ₄ H ₁₀ N] ⁺
57	30	[C ₄ H ₉] ⁺
44	60	[C ₂ H ₆ N] ⁺
29	50	[C ₂ H ₅] ⁺

Computational Methodology for Spectroscopic Prediction

The data presented in this guide are the result of computational predictions. The following sections outline the general principles and methodologies employed by software to generate such spectroscopic data.

2.1. NMR Spectra Prediction

Prediction of ^1H and ^{13}C NMR spectra is typically achieved through one of two primary methods:

- **Empirical Database Methods:** These approaches rely on large databases of experimentally determined NMR spectra. The software identifies substructures within the target molecule (**2-Ethylloxolan-3-amine**) and compares them to similar fragments in the database. Chemical shifts are then predicted based on the experimental data of these known fragments, with adjustments made for neighboring group effects. A common implementation of this is the use of Hierarchical Organization of Spherical Environments (HOSE) codes.
- **Quantum Mechanical Calculations:** This method, often employing Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in the molecule.^{[1][2]} The chemical shifts are then determined by referencing these calculated shielding values to the calculated shielding of a standard compound, typically tetramethylsilane (TMS). The accuracy of this method is dependent on the level of theory and the basis set used in the calculation.^[1]

2.2. IR Spectrum Prediction

Predicted infrared spectra are generally generated by calculating the vibrational frequencies of the molecule's bonds. This is most commonly performed using quantum mechanical methods, such as DFT. The process involves:

- **Geometry Optimization:** The 3D structure of the molecule is optimized to find its lowest energy conformation.
- **Frequency Calculation:** The vibrational frequencies and their corresponding intensities are calculated for the optimized geometry.
- **Scaling:** The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation. Therefore, a scaling factor is applied to the calculated frequencies to improve their agreement with experimental data.

Machine learning approaches are also increasingly being used, where models are trained on large datasets of experimental IR spectra to predict the spectrum of a new molecule based on its structure.^{[3][4]}

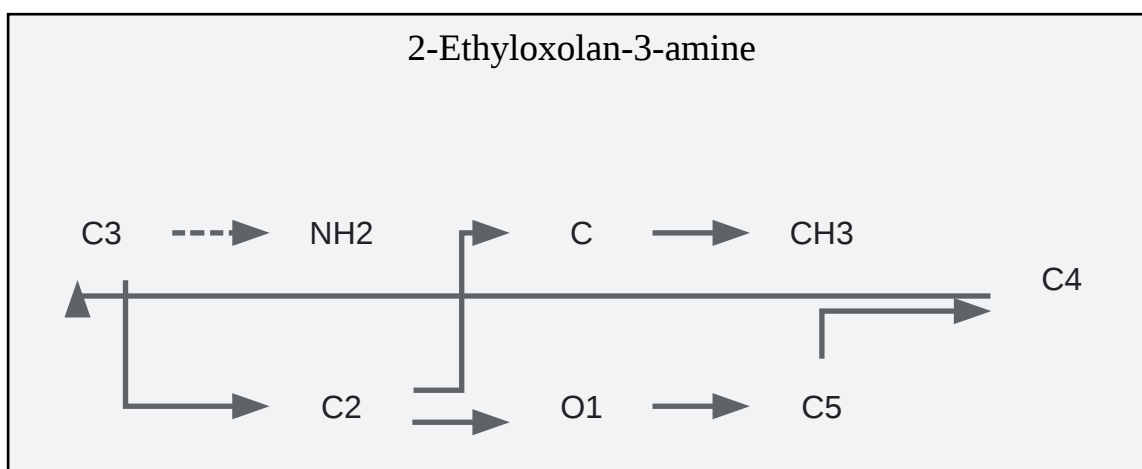
2.3. Mass Spectrum Prediction

The prediction of an electron ionization (EI) mass spectrum involves the simulation of the fragmentation pathways of the molecular ion. This is a complex process that can be approached in several ways:

- **Rule-Based Fragmentation:** The software utilizes a set of established rules of mass spectral fragmentation based on functional groups present in the molecule. For **2-Ethyloxolan-3-amine**, this would include alpha-cleavage adjacent to the amine and the ether oxygen.
- **Quantum Chemical Calculations:** These methods can be used to calculate the energies of potential fragment ions to determine the most likely fragmentation pathways.
- **Machine Learning:** Models are trained on extensive mass spectral libraries to predict the fragmentation pattern of a new compound.^{[5][6][7]} These models learn the complex relationships between chemical structure and fragmentation behavior.

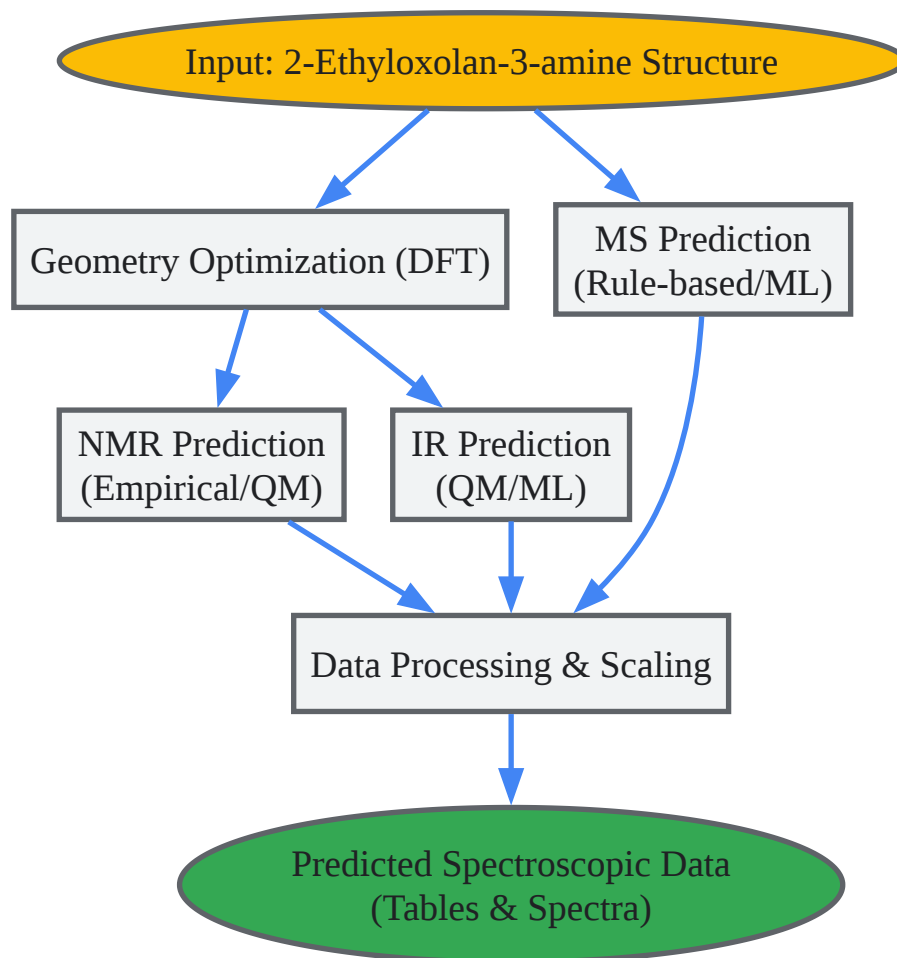
Molecular Structure and Data Analysis Workflow

The following diagrams illustrate the molecular structure of **2-Ethyloxolan-3-amine** with atom numbering for spectroscopic assignment and a generalized workflow for the computational prediction of spectroscopic data.



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Caption: Molecular structure of **2-Ethyloxolan-3-amine**.



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Caption: Generalized workflow for spectroscopic data prediction.

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